molecular formula C16H12N2O5 B2474118 methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate CAS No. 477888-26-9

methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate

Cat. No.: B2474118
CAS No.: 477888-26-9
M. Wt: 312.281
InChI Key: HCGHWSHZVZYLRI-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C16H12N2O5 and its molecular weight is 312.281. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Reactions and Synthesis

Methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate demonstrates a variety of reactions in chemical synthesis. It reacts with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, forming compounds that undergo thermal recyclization to tetraones (Denislamova, Bubnov, & Maslivets, 2011). Another reaction involves 4-hydroxy-6-methyl-2-pyridone and benzylidenemalononitriles, resulting in the formation of 4H-pyrano[3,2-c]pyridines (Mekheimer, Mohamed, & Sadek, 1997).

2. Pharmacological Applications

In pharmacology, derivatives of this compound have been synthesized and evaluated for their anti-HIV-1 activities. Some of these derivatives have shown potent activities against HIV-1, suggesting a potential use in antiviral drug development (Liu et al., 2014).

3. Molecular and Computational Studies

Computational studies have been conducted to predict the activities of derivatives of this compound as anti-HIV agents. These studies use quantitative structure-activity relationship (QSAR) models to relate the molecular structures of the derivatives to their HIV-1 inhibitory activities, providing insights for drug design (Saviour, Shallangwa, & Uzairu, 2020).

4. Chemical Structure Analysis

Research into the chemical structure and properties of this compound has also been a subject of interest. For instance, studies involving the crystalline and molecular structures of derivatives offer valuable information for further chemical and pharmacological investigations (Racheva, Aliev, & Maslivets, 2008).

Properties

IUPAC Name

methyl 2-benzyl-7-hydroxy-1,3-dioxopyrrolo[3,4-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-23-16(22)13-12-11(10(19)7-17-13)14(20)18(15(12)21)8-9-5-3-2-4-6-9/h2-7,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGHWSHZVZYLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C2=C1C(=O)N(C2=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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